2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
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Description
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a useful research compound. Its molecular formula is C22H17N3O4S and its molecular weight is 419.46. The purity is usually 95%.
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Biological Activity
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N2O3S, and it features a complex structure that includes an isoindole core and a benzothiazole moiety. The presence of these heterocycles often correlates with diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds containing isoindole derivatives exhibit significant anticancer activity. For instance, research has shown that similar isoindole compounds can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to increased cell cycle arrest and apoptosis.
Table 1: Anticancer Activity of Isoindole Derivatives
Antimicrobial Activity
The benzothiazole component present in the compound is known for its antimicrobial properties. Studies have demonstrated that benzothiazole derivatives can inhibit the growth of various bacterial strains and fungi. The proposed mechanism involves disruption of microbial cell membranes or inhibition of key enzymes.
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Benzothiazole A | E. coli | 32 µg/mL | |
Benzothiazole B | S. aureus | 16 µg/mL | |
Benzothiazole C | C. albicans | 8 µg/mL |
The biological activity of the compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Cell Cycle Regulation : Interference with cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Enzyme Inhibition : Competitive inhibition of enzymes critical for cancer cell proliferation or microbial survival.
Case Studies
A notable study investigated the compound's effects on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP, suggesting effective induction of programmed cell death at higher concentrations.
Another case study focused on its antimicrobial effects against multi-drug resistant strains, demonstrating significant inhibitory effects compared to standard antibiotics.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-3-11-24-17-10-9-14(29-4-2)12-18(17)30-22(24)23-19(26)13-25-20(27)15-7-5-6-8-16(15)21(25)28/h1,5-10,12H,4,11,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLXUVMUTRVGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.